molecular formula C14H25ClN2O B13197942 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide

2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide

Cat. No.: B13197942
M. Wt: 272.81 g/mol
InChI Key: QURAHICPUHYPRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 1-piperidin-1-ylcyclohexylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide is utilized in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide
  • N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide
  • 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]ethanamide

Uniqueness

This compound is unique due to the presence of both the piperidine and cyclohexyl groups, which confer specific chemical and biological properties. This makes it particularly valuable in research applications where these properties are advantageous.

Properties

Molecular Formula

C14H25ClN2O

Molecular Weight

272.81 g/mol

IUPAC Name

2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide

InChI

InChI=1S/C14H25ClN2O/c15-11-13(18)16-12-14(7-3-1-4-8-14)17-9-5-2-6-10-17/h1-12H2,(H,16,18)

InChI Key

QURAHICPUHYPRO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)CCl)N2CCCCC2

Origin of Product

United States

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